6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is a fluorinated derivative of quinolinone, notable for its unique structural features, including two fluorine atoms at the 6 and 8 positions and two methyl groups at the 1 and 2 positions of the quinoline ring. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is C10H8F2N2O, and it is classified under quinolinones, which are known for their diverse pharmacological properties.
The synthesis of 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one can be achieved through various methods, with condensation reactions being a common approach. Key synthetic routes include:
The synthesis typically requires careful control of reaction conditions to ensure high yields and the desired purity of the product. The reaction temperatures, solvents, and catalysts used can significantly influence the outcome.
The molecular structure of 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one is characterized by:
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one exhibits various chemical reactivity due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter pharmacokinetic properties.
The mechanism of action for 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one involves interactions with specific biological targets. It is believed to exert its effects by:
Physical constants such as melting point and boiling point are often determined experimentally but may not be readily available in standard references.
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one has several scientific uses:
The unique structural characteristics and reactivity profiles make this compound a valuable subject for ongoing research in medicinal chemistry and drug discovery.
Multicomponent domino protocols offer efficient, atom-economical routes for constructing the quinolinone core of 6,8-difluoro-1,2-dimethylquinolin-4(1H)-one. A key approach involves a linear domino sequence starting from dicarbonyl compounds (e.g., benzoylacetic acid ethyl ester), triethyl orthoformate (as a C1 building block), and aniline derivatives. This sequence proceeds via condensation, nucleophilic aromatic substitution, and Friedel–Crafts cyclization, producing the quinolinone scaffold with ethanol as the sole byproduct. Optimization revealed that solvent-free conditions at 130°C (Domino Process 1) are critical, achieving 70–86% yields depending on the cyclization reagent. Diphenyl ether as a cyclization reagent significantly reduced reaction time to 0.75 hours while maintaining high yields (86%), attributed to its role in facilitating ring closure and enabling recovery via distillation. Microwave irradiation was incompatible with this protocol due to reagent decomposition [1].
Table 1: Optimization of Domino Reaction Conditions for Quinolinone Synthesis
Entry | Cyclization Reagent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | Eaton’s reagent | 100 | 4.5 | 26 |
8 | Eaton’s reagent | 130 | 4.5 | 70 |
10 | Diphenyl ether | 130 | 0.75 | 86 |
12 | PPA | 110 | 9 | 67 |
Regioselective installation of fluorine atoms at the C6 and C8 positions leverages the ortho-directing effect of existing substituents and specialized fluorinating agents. Electrophilic N–F reagents (e.g., N-fluoropyridinium salts, Selectfluor®) enable directed ortho-fluorination on preformed quinolinones. Alternatively, fluorinated building blocks like 2-amino-4,5-difluorobenzoic acid can be cyclized to introduce fluorine early in the synthesis. The hydrogen-bonding capacity of the gem-difluoro motif influences binding interactions; the CF₂H group acts as a hydrogen-bond donor with an acidity parameter (A) of 0.10, comparable to thiophenol (A = 0.12). This property enhances interactions with biological targets, as demonstrated in protease inhibitors where fluorinated quinazolinones showed binding affinities rivaling remdesivir (−7.6 kcal/mol vs. −7.7 kcal/mol) [2] [6]. Late-stage deoxyfluorination using reagents like XtalFluor-M® is less effective due to functional group incompatibilities and the need for aldehyde precursors [2] [9].
Ring fusion optimizes shape complementarity between the quinolinone core and target protein pockets. For BCL6 inhibitors, fusing seven-membered lactone or ether rings at the C3–C4 positions of 4-aminoquinolinones improved binding affinity by 300-fold. The lactone-fused derivative (Table 2, Entry 7) achieved a TR-FRET IC₅₀ of 100 nM but suffered from low permeability (PAMPA Pₑ < 0.2 × 10⁻⁶ cm/s). Replacing the lactone with an ether bridge (e.g., compound 9a) maintained potency (IC₅₀ = 100 nM) while reducing topological polar surface area (TPSA) from 109 Ų to 92 Ų and increasing clogD₇.₄ from 1.1 to 2.5. X-ray crystallography confirmed the ether-linked tricycle displaced a key water molecule near Cys53, forming hydrophobic contacts with Val18. Methyl substitution on the fused ring was essential for occupying this subpocket [3].
Table 2: Impact of Ring Fusion on Biological Activity and Physicochemical Properties
Compound | Core Structure | TR-FRET IC₅₀ (nM) | clogD₇.₄ | TPSA (Ų) | Cellular Activity |
---|---|---|---|---|---|
2 | Acyclic quinolinone | 3,000 | 3.5 | 65 | Inactive |
7 | 7-Membered lactone | 100 | 1.1 | 109 | Inactive |
9a | 7-Membered ether | 100 | 2.5 | 92 | 2 µM (NanoBRET) |
10 | Des-methyl ether | 500 | 2.3 | 92 | Weak activity |
Solvent-free and energy-efficient methods enhance sustainability in quinolinone synthesis. As highlighted in Section 1.1, domino reactions under solvent-free conditions at 130°C improve yields by suppressing Schiff base formation and minimizing side reactions. Microwave-assisted routes were attempted but proved unsuitable for difluorocyclopropanation or domino cyclization due to thermal instability of reagents (e.g., PPA ignited under microwave irradiation) [1] [8]. Alternatively, visible-light photocatalysis enables one-pot annulations, as demonstrated in the synthesis of phosphorylated dihydropyridothiazines from tosylhydrazine precursors and zwitterionic thiolates. This method avoids hazardous diazo intermediates and uses Cs₂CO₃ as a base under mild conditions (room temperature, 24 hours) [4].
Suzuki-Miyaura cross-coupling enables efficient diversification of halogenated quinolinones. Iodine or bromine at C3 of the quinolinone core (e.g., 7-chloro-3-iodo-2,8-dimethylquinolin-4(1H)-one) couples with aryl/heteroaryl boronic acids under Pd catalysis. This approach was used in Waltherione A derivative optimization, where quinoline analogue D1 (synthesized via Suzuki coupling) exhibited potent nematocidal activity (LC₅₀ = 23.06 μg/mL). Key advantages include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7